1H-indol-3-yl(morpholin-4-yl)acetonitrile
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Overview
Description
1H-indol-3-yl(morpholin-4-yl)acetonitrile is a compound that features an indole ring system linked to a morpholine ring via an acetonitrile group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The incorporation of a morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-3-yl(morpholin-4-yl)acetonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of an indole derivative with morpholine in the presence of a suitable base can yield the desired product.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1H-indol-3-yl(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the nitrile group.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives with functional groups like halogens, sulfonyl, or acyl groups.
Scientific Research Applications
1H-indol-3-yl(morpholin-4-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-indol-3-yl(morpholin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1H-indol-3-yl(morpholin-4-yl)acetonitrile can be compared with other indole derivatives, such as:
Indole-3-acetonitrile: Lacks the morpholine ring, resulting in different solubility and bioavailability properties.
1H-indol-3-yl(morpholin-4-yl)methanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and biological activity.
1H-indol-3-yl(morpholin-4-yl)acetamide: Contains an amide group instead of a nitrile group, affecting its chemical and biological properties.
The unique combination of the indole ring, morpholine ring, and nitrile group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-9-14(17-5-7-18-8-6-17)12-10-16-13-4-2-1-3-11(12)13/h1-4,10,14,16H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGJKXLKFTSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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